molecular formula C12H22N2O2 B6156773 tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate CAS No. 2229426-11-1

tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate

Cat. No.: B6156773
CAS No.: 2229426-11-1
M. Wt: 226.32 g/mol
InChI Key: OEMBIFIJWGOLER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate is a Boc-protected azetidine derivative featuring a methyl-linked azetidine substituent at the 3-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen, enabling further functionalization in synthetic chemistry. This compound is structurally characterized by two azetidine rings: one as the core scaffold and another appended via a methylene bridge. Such bifunctional azetidines are valuable intermediates in medicinal chemistry, particularly for developing bioactive molecules targeting rigidified pharmacophores or constrained peptide mimetics .

Properties

CAS No.

2229426-11-1

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 3-(azetidin-3-ylmethyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-10(8-14)4-9-5-13-6-9/h9-10,13H,4-8H2,1-3H3

InChI Key

OEMBIFIJWGOLER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC2CNC2

Purity

93

Origin of Product

United States

Preparation Methods

Preparation of tert-Butyl 3-Hydroxymethylazetidine-1-carboxylate

The synthesis begins with azetidine-3-carboxylic acid (1 ), which undergoes esterification with thionyl chloride in methanol to form methyl azetidine-3-carboxylate hydrochloride (2 ) in high yield. Subsequent reduction using sodium triacetoxyborohydride (STAB) or Red-Al converts the ester to tert-butyl 3-hydroxymethylazetidine-1-carboxylate (4 ). This step is critical for introducing the hydroxymethyl group, which serves as a precursor for further functionalization.

Key Data:

  • Reduction Agents: Red-Al (65–80% yield), STAB (70–85% yield).

  • Purification: Aqueous extraction with ethyl acetate or n-heptane crystallization.

Sulfonylation and Fluorination Strategies

The hydroxymethyl group in 4 is converted to a leaving group (e.g., tosylate or mesylate) using para-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of triethylamine. The resulting sulfonate intermediates (5a or 5b ) undergo nucleophilic fluorination with tetrabutylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine to yield tert-butyl 3-fluoromethylazetidine-1-carboxylate (6 ).

Example Reaction:

tert-Butyl 3-(tosyloxymethyl)azetidine-1-carboxylateTBAFtert-Butyl 3-fluoromethylazetidine-1-carboxylate[1]\text{tert-Butyl 3-(tosyloxymethyl)azetidine-1-carboxylate} \xrightarrow{\text{TBAF}} \text{tert-Butyl 3-fluoromethylazetidine-1-carboxylate} \quad

Yield Optimization:

  • Fluorination with TBAF achieves >90% purity after DABCO-mediated purification.

Coupling Strategies for Azetidine Substituents

Nucleophilic Displacement with Azetidine Derivatives

The fluoromethyl intermediate 6 can react with azetidine nucleophiles under basic conditions. For example, treatment with azetidine-3-methanol in the presence of potassium carbonate facilitates the displacement of fluoride, forming tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate.

Critical Parameters:

  • Solvent: Dimethylformamide (DMF) or acetonitrile.

  • Temperature: 60–80°C for 12–24 hours.

Transition-Metal-Free Cross-Coupling

Recent advances employ superbase systems (e.g., LiOtBu/butyllithium) to activate oxirane derivatives for azetidine ring formation. This method avoids transition metals and enables regioselective coupling of azetidine fragments.

Procedure Highlights:

  • Oxirane derivatives react with pre-formed azetidine nucleophiles at −78°C.

  • Yield: 75–90% after column chromatography.

Purification and Byproduct Management

DABCO-Mediated Purification

Residual chloromethyl byproducts (<5%) in fluorinated intermediates are mitigated using DABCO, which forms quaternary ammonium complexes that partition into the aqueous phase during extraction. This step reduces chloromethyl impurities to <1%.

Protocol:

  • Reagent: 1,4-Diazabicyclo[2.2.2]octane (1 equiv).

  • Solvent System: Ethyl acetate/water.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Sulfonylation/FluorinationHydroxymethyl → Tosylate → Fluoride70–85>95High
Superbase CouplingOxirane activation → Azetidine coupling75–9090–95Moderate
Reductive AminationKetone intermediate → Hydride reduction85–92>99Low

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) protecting group is readily removed under acidic conditions to expose the free amine. This reaction is critical for further functionalization:

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature .

  • Product : 3-[(Azetidin-3-yl)methyl]azetidine, a free amine intermediate.

  • Yield : >90% (based on analogous Boc-azetidine deprotection) .

Mechanism : Acid-catalyzed cleavage of the Boc group generates a carbamic acid intermediate, which decomposes to release CO₂ and yield the amine.

Aza-Michael Addition Reactions

The free amine participates in aza-Michael additions with α,β-unsaturated carbonyl compounds:

  • Example Reaction :

    • Substrate : Methyl acrylate

    • Conditions : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq.), acetonitrile, 65°C, 4 hours .

    • Product : 1,3′-Biazetidine derivative (dimeric structure).

    • Yield : 64% .

Key Data :

ParameterValue
Reaction Temperature65°C
CatalystDBU
SolventAcetonitrile
Reaction Time4 hours

Sulfonylation Reactions

The secondary amine undergoes sulfonylation to form sulfonamide derivatives:

  • Reagent : Tosyl chloride (TsCl) with triethylamine (TEA) in dichloromethane .

  • Product : 3-[(Azetidin-3-yl)methyl]-N-tosylazetidine.

  • Key Feature : Enhanced stability for subsequent coupling reactions .

Experimental Notes :

  • TEA neutralizes HCl byproduct, driving the reaction to completion.

  • Purification involves aqueous extraction to remove excess TsCl .

Reductive Amination

The free amine participates in reductive amination with aldehydes/ketones:

  • Example : Reaction with formaldehyde (HCHO) and sodium triacetoxyborohydride (STAB) in THF .

  • Product : N-Methylated azetidine derivative.

  • Yield : 75–85% (estimated from similar reductive aminations) .

Mechanistic Insight :
Imine formation followed by hydride reduction stabilizes the tertiary amine product.

Cross-Coupling Reactions

The azetidine scaffold can engage in palladium-catalyzed cross-couplings:

  • Example : Suzuki-Miyaura coupling with aryl boronic acids.

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .

  • Application : Introduces aromatic groups for drug discovery .

a) Ester Hydrolysis

  • Reagent : NaOH in methanol/water (1:1) .

  • Product : Carboxylic acid derivative (if ester present).

  • Yield : Quantitative (for analogous azetidine esters) .

b) Cyanomethylation

  • Reagent : Diethyl (cyanomethyl)phosphonate, KOtBu, THF .

  • Product : Cyanomethylene-substituted azetidine.

  • Yield : 72% .

Purification Strategies

  • Impurity Removal : Treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO) reduces chloromethyl impurities to <1% via aqueous extraction .

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients .

Analytical Data

  • ¹H NMR : Azetidine methylene protons appear as broad signals at δ 3.69–4.06 ppm .

  • ¹⁵N HMBC : N-1 (Boc-azetidine) resonates at δ −315 ppm; N-1′ (free azetidine) at δ −350 ppm .

Scientific Research Applications

Medicinal Chemistry and Drug Development

JAK Inhibitors
One of the prominent applications of azetidine derivatives, including tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate, lies in their role as Janus kinase (JAK) inhibitors. These compounds are being investigated for their efficacy in treating various inflammatory and autoimmune disorders, as well as certain cancers. JAK inhibitors function by modulating signaling pathways involved in immune responses and cell proliferation, making them valuable in the development of targeted therapies .

Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of bioactive molecules. For instance, it can be transformed into other azetidine derivatives that exhibit enhanced biological activities. Its structural features facilitate modifications that can lead to improved potency or selectivity against specific biological targets .

Synthesis Methodologies

The synthesis of this compound involves several chemical reactions, which can be summarized as follows:

Step Reagents Conditions Product
1Azetidine derivative + tert-butyl chloroformateRoom temperatureTert-butyl 3-(chloromethyl)azetidine-1-carboxylate
2Tert-butyl 3-(chloromethyl)azetidine-1-carboxylate + amineBase (e.g., triethylamine)This compound
3Product purificationColumn chromatographyPure this compound

This synthetic pathway highlights the compound's versatility as a precursor for various derivatives with potential therapeutic effects.

Case Studies and Research Findings

Several studies have documented the biological activities of azetidine derivatives:

Study on Anti-inflammatory Effects
Research has shown that certain azetidine derivatives exhibit anti-inflammatory properties by inhibiting specific cytokine signaling pathways. In vitro assays demonstrated that these compounds could effectively reduce inflammatory markers in cell cultures, suggesting their potential for treating conditions like rheumatoid arthritis .

Cancer Therapeutics
A study focusing on the anticancer properties of azetidine derivatives revealed that they could induce apoptosis in cancer cell lines. The mechanism involved the modulation of apoptotic pathways, making these compounds promising candidates for further development in cancer therapy .

Conclusion and Future Directions

This compound represents a significant advancement in medicinal chemistry, particularly for its applications in developing JAK inhibitors and other therapeutic agents. Ongoing research is expected to further elucidate its mechanisms of action and enhance its efficacy through structural modifications.

Future studies should focus on:

  • Comprehensive pharmacological evaluations to establish safety profiles.
  • Clinical trials to assess therapeutic efficacy in human populations.
  • Exploration of novel derivatives to expand the therapeutic applications of this compound.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate involves the induction of apoptosis, or programmed cell death, in cancer cells. This process is believed to be mediated through specific molecular targets and pathways that regulate cell survival and death.

Comparison with Similar Compounds

Structural Variations and Key Features

Similar compounds are classified based on substituent type and position:

Table 1: Structural Comparison of Azetidine Derivatives
Compound Name/ID Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Features References
tert-Butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate 3-(Azetidin-3-yl)methyl C₁₂H₂₁N₂O₂ 225.31 Bifunctional azetidine, Boc-protected N/A
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6) 3-(2-Hydroxyethyl) C₁₀H₁₉NO₃ 201.26 Hydrophilic (H-bond donor/acceptors: 3/3)
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8) 3-(2-Bromoethyl) C₁₀H₁₈BrNO₂ 264.16 Electrophilic alkylating agent
tert-Butyl 3-(1-phenyl-1H-pyrazol-3-yl)azetidine-1-carboxylate () 3-(1-Phenylpyrazole) C₁₇H₂₂N₃O₂ 299.38 Aromatic, PET imaging agent precursor
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate (CAS 178311-48-3) 3-(Piperazin-1-yl) C₁₂H₂₂N₃O₂ 240.33 Basic amine, potential CNS drug intermediate
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1262411-27-7) 3-Amino-3-(hydroxymethyl) C₉H₁₈N₂O₃ 202.25 Dual functional groups (NH₂, OH)

Biological Activity

Tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a tert-butyl group attached to an azetidine ring, which is further substituted by a carboxylate group. Its structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

The biological activity of this compound is primarily linked to its interaction with various enzymatic pathways. One notable area of research involves its inhibition of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC can lead to reduced fatty acid synthesis and increased fatty acid oxidation, making it a potential therapeutic target for metabolic disorders.

Research Findings

  • Inhibition of Acetyl-CoA Carboxylase :
    • Studies have shown that compounds similar to this compound exhibit potent inhibition of ACC1 and ACC2. For instance, CP-610431 was reported to inhibit both isoforms with IC50 values around 50 nM, demonstrating the potential for this class of compounds in modulating lipid metabolism .
  • Effects on Metabolism :
    • In vivo studies on obese Zucker rats indicated that certain derivatives could lower malonyl-CoA levels significantly, suggesting enhanced fatty acid oxidation and reduced synthesis . Such effects are critical in addressing conditions like obesity and type 2 diabetes.

Case Study 1: In Vivo Efficacy

In a controlled study involving obese Zucker rats treated with an ACC inhibitor derived from azetidine compounds, researchers observed:

  • Reduction in hepatic malonyl-CoA : This was associated with decreased triglyceride synthesis.
  • Improved metabolic parameters : The treated group showed significant improvements in body weight and insulin sensitivity compared to the control group.

Case Study 2: Structure-Activity Relationship (SAR)

A series of analogs based on the azetidine scaffold were synthesized and tested for their biological activity:

  • Analog 33 : Exhibited high potency against ACC2 with a selectivity ratio favoring ACC2 over ACC1.
  • Analog 37 : Showed improved bioavailability and metabolic stability compared to earlier compounds.

Data Tables

Compound NameIC50 (nM)Selectivity RatioEffect on Malonyl-CoA
CP-610431~50Non-selectiveSignificant reduction
Analog 33~4510-fold over ACC1Moderate reduction
Analog 37~40SelectiveHigh reduction

Q & A

Basic Question: What are the optimal synthetic routes for tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step protocols. A feasible route starts with azetidine derivatives, using tert-butyl carbamate protection. Key steps include:

  • Nucleophilic substitution : Reacting azetidin-3-ylmethyl precursors with tert-butyl chloroformate in dichloromethane at 0–20°C, catalyzed by DMAP and triethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (reported ~70–85%).
  • Optimization : Adjusting stoichiometry (1.2 eq. of tert-butyl reagent) and temperature control (0°C initial, gradual warming) minimizes side reactions. Monitor via TLC or HPLC for intermediate stability .

Basic Question: Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies azetidine ring protons (δ 3.2–3.8 ppm) and tert-butyl groups (δ 1.4 ppm). Discrepancies in integration may indicate rotameric forms due to restricted rotation .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₄H₂₅N₃O₂: calc. 275.19). Deviations >2 ppm suggest impurities; cross-validate with HPLC (C18 column, 80:20 acetonitrile/water) .
  • Resolution of Contradictions : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, azetidine methylene protons may split into multiplets due to coupling with adjacent N-atoms .

Advanced Question: How does the tert-butyl carbamate group influence reactivity in downstream functionalization, and what deprotection strategies are effective?

Methodological Answer:

  • Role in Reactivity : The tert-butyl group sterically shields the azetidine nitrogen, preventing undesired nucleophilic attacks during cross-coupling or alkylation .
  • Deprotection : Use HCl/dioxane (4M, 2–4 hrs) or TFA/CH₂Cl₂ (1:1 v/v, 30 min) to cleave the carbamate. Monitor by FT-IR for carbonyl (C=O) peak disappearance (1700 cm⁻¹ → NH stretch at 3300 cm⁻¹) .

Advanced Question: What computational tools predict the compound’s biological activity, and how are false positives minimized?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GPCRs or kinases. Validate with MD simulations (NAMD/GROMACS) to assess binding stability (RMSD <2 Å over 50 ns) .
  • False Positives : Apply consensus scoring (e.g., Glide SP + MM/GBSA) and filter using PAINS (Pan-Assay Interference Compounds) rules to exclude promiscuous binders .

Advanced Question: How can conflicting data on reaction yields or purity be systematically analyzed?

Methodological Answer:

  • Root-Cause Analysis :
    • Byproducts : LC-MS identifies intermediates (e.g., over-oxidized sulfones or reduced amines) from side reactions .
    • Purification Failures : Compare HPLC traces pre/post-column chromatography; optimize gradient elution to resolve co-eluting peaks .
  • Design of Experiments (DOE) : Use factorial designs to test variables (temperature, solvent polarity) and identify critical factors .

Advanced Question: What green chemistry approaches improve the sustainability of its synthesis?

Methodological Answer:

  • Solvent Replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF, reducing toxicity .
  • Catalysis : Employ immobilized lipases or recyclable Pd nanoparticles for coupling steps, achieving >90% conversion with E-factors <15 .

Advanced Question: How does stereochemistry at the azetidine rings impact biological activity, and how is enantiomeric excess controlled?

Methodological Answer:

  • Stereochemical Influence : Enantiomers may show divergent binding to chiral targets (e.g., enzymes). Use chiral HPLC (Chiralpak AD-H column) to separate R/S forms .
  • Control Strategies : Employ asymmetric hydrogenation (e.g., Rh-DuPHOS catalyst) or chiral auxiliaries during ring closure to achieve >95% ee .

Advanced Question: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Incubate in PBS (pH 7.4, 37°C) for 72 hrs. Analyze via UPLC-QTOF for hydrolysis products (e.g., azetidine ring opening) .
  • Light/Heat Stability : Expose to 40°C/75% RH for 4 weeks; quantify degradation by NMR integration of tert-butyl group (δ 1.4 ppm) .

Advanced Question: How can scale-up challenges (e.g., exothermicity, mixing inefficiencies) be addressed?

Methodological Answer:

  • Reactor Design : Use flow chemistry (microreactors) to control exothermic steps (e.g., carbamate formation) and improve heat dissipation .
  • Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy for real-time monitoring of intermediate conversion .

Advanced Question: What strategies resolve discrepancies between computational predictions and experimental biological data?

Methodological Answer:

  • Validation Workflow :
    • In Silico : Re-optimize ligand poses using free-energy perturbation (FEP) to account for solvent effects .
    • In Vitro : Conduct SPR (surface plasmon resonance) to measure binding kinetics (kₐ/kd) and compare with docking scores .
  • False Negatives : Re-test compounds showing poor computational affinity but structural novelty in orthogonal assays (e.g., thermal shift assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.